Technical Whitepaper: 1-(3,4-Difluorophenyl)piperidin-4-one as a Strategic Scaffold in Medicinal Chemistry
Technical Whitepaper: 1-(3,4-Difluorophenyl)piperidin-4-one as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 1-(3,4-Difluorophenyl)piperidin-4-one (CAS: 885275-07-0) has emerged as a high-value intermediate. Its structural duality—combining a reactive ketone "warhead" for divergent synthesis with a metabolically robust 3,4-difluorophenyl pharmacophore—makes it an essential building block for targeting G-protein coupled receptors (GPCRs), sigma receptors, and kinase inhibitors. This guide provides a rigorous technical analysis of its properties, synthesis, and application in high-throughput lead optimization.
Molecular Architecture & Physicochemical Profile
The strategic value of this scaffold lies in the electronic and steric properties imparted by the fluorine atoms. The 3,4-difluoro substitution pattern is not merely decorative; it serves as a metabolic blockade and modulates the lipophilicity of the N-aryl moiety.
Core Properties Table
| Property | Value / Description |
| CAS Number | 885275-07-0 |
| IUPAC Name | 1-(3,4-difluorophenyl)piperidin-4-one |
| Molecular Formula | C₁₁H₁₁F₂NO |
| Molecular Weight | 211.21 g/mol |
| Appearance | Pale yellow to brownish solid |
| Melting Point | 70–75 °C (Typical range for pure solid) |
| LogP (Predicted) | ~2.35 |
| H-Bond Acceptors | 3 (Ketone O, Fluorines) |
| H-Bond Donors | 0 |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Electronic & Metabolic Impact
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Metabolic Stability: The fluorine atoms at positions 3 and 4 of the phenyl ring effectively block Cytochrome P450-mediated oxidative metabolism (hydroxylation) at the para and meta positions, significantly extending the in vivo half-life of derived compounds compared to their non-fluorinated analogs.
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Dipole Modulation: The strong electronegativity of the fluorine atoms pulls electron density from the phenyl ring, lowering the pKa of the aniline nitrogen (if hydrolyzed) and altering the pi-stacking potential of the aryl group in protein binding pockets.
Synthetic Pathways & Process Chemistry[1]
Researchers typically employ two primary routes for synthesis: Buchwald-Hartwig Amination (preferred for lab-scale precision) and Double Michael Addition (preferred for bulk cost-efficiency).
Route A: Buchwald-Hartwig Cross-Coupling (Lab Scale)
This method offers high convergence and tolerance for sensitive functional groups.
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Reagents: 4-Piperidone hydrochloride, 1-Bromo-3,4-difluorobenzene.
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Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with BINAP or Xantphos ligands.
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Base: Cs₂CO₃ or NaOtBu.
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Solvent: Toluene or 1,4-Dioxane (degassed).
Protocol:
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Charge a reaction vessel with 4-piperidone HCl (1.0 eq), 1-bromo-3,4-difluorobenzene (1.1 eq), Cs₂CO₃ (3.0 eq), and Pd-catalyst (1–5 mol%).
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Purge with argon/nitrogen. Add dry dioxane.
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Heat to 100°C for 12–16 hours.
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Filter through Celite to remove palladium residues.
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Concentrate and purify via flash column chromatography (Hexane/EtOAc).
Route B: Double Michael Addition (Industrial Scale)
This route utilizes the reactivity of aniline nucleophiles with bis-electrophiles, avoiding expensive transition metals.
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Reagents: 3,4-Difluoroaniline, Bis(2-chloroethyl)ketone (or 1,5-dichloro-3-pentanone).
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Base: K₂CO₃ or NaHCO₃.
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Solvent: Ethanol or Water/Ethanol mixtures.
Protocol:
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Dissolve 3,4-difluoroaniline (1.0 eq) in refluxing ethanol.
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Add solid K₂CO₃ (2.5 eq).
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Dropwise add bis(2-chloroethyl)ketone (1.1 eq) over 1 hour to control exotherm.
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Reflux for 4–8 hours.
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Cool to precipitate the product or extract with DCM.
Synthesis Workflow Diagram
Caption: Comparison of the two primary synthetic strategies for accessing the target scaffold.
Reactivity & Derivatization[2][3][4]
The C4-ketone is the "divergence point" for library generation. It undergoes classic carbonyl chemistry to yield diverse pharmacophores.
Key Transformations
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Reductive Amination:
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Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.
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Utility: Generates 4-aminopiperidines , a motif found in CCR5 antagonists and opioid receptor ligands.
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Wittig/Horner-Wadsworth-Emmons:
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Reaction: Ketone + Phosphonium Ylide.
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Utility: Installs exocyclic alkenes, useful for linker extension.
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Grignard Addition:
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Reaction: Ketone + RMgX.
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Utility: Creates tertiary alcohols, often used to lock conformation or add polar binding groups.
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Fischer Indole Synthesis:
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Reaction: Ketone + Aryl Hydrazine.
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Utility: Fuses an indole ring to the piperidine, creating tricyclic serotonin analogs.
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Reactivity Map
Caption: Divergent synthesis pathways utilizing the C4-ketone handle.
Medicinal Chemistry Applications
The 1-(3,4-difluorophenyl)piperidin-4-yl moiety is a "privileged structure" in drug design.
Therapeutic Areas[5]
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Neuropsychiatry: The scaffold mimics the N-aryl piperidine core of antipsychotics (e.g., Iloperidone analogs) and antidepressants (Paroxetine analogs, though Paroxetine is C-linked, N-linked variants are common in SAR studies).
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Pain Management: Used in the synthesis of non-opioid analgesics targeting ion channels (Nav1.7 blockers).
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Antifungals: The difluorophenyl group is a classic bioisostere for the 2,4-difluorophenyl group found in azole antifungals (e.g., Fluconazole), enhancing membrane permeability.
SAR Logic: The "Fluorine Scan"
In Structure-Activity Relationship (SAR) campaigns, replacing a hydrogen or a single fluorine with the 3,4-difluoro motif often results in:
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Increased Metabolic Stability: Blocking the P450 labile sites.
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Enhanced Lipophilicity (LogD): improving Blood-Brain Barrier (BBB) penetration.
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Conformational Rigidity: The N-aryl bond has restricted rotation due to the ortho-meta substitution, potentially locking the active conformation.
Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the amine functionality can oxidize over prolonged exposure to air.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood to avoid inhalation of dust.
References
- Synthesis of N-aryl piperidones:Petrenko-Kritschenko, P. "Über die Kondensation von Aceton-dicarbonsäureestern." Berichte der deutschen chemischen Gesellschaft, 1907. (Foundational chemistry for piperidone ring closure).
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Buchwald-Hartwig Coupling Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
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Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
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Reductive Amination Applications: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
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Product Data & Safety: Sigma-Aldrich/Merck Product Specification for CAS 885275-07-0.Link
